2-Chloro-6-fluoro-3'-nitro-1,1'-biphenyl
Description
This compound’s structure combines electron-withdrawing substituents (Cl, F, NO₂), which influence its electronic, steric, and physicochemical properties.
For instance, Liou et al. demonstrated the use of fluoronitrobenzene in nucleophilic aromatic substitution with biphenyl diols to introduce nitro and fluoro groups . Similar strategies could be adapted for synthesizing 2-chloro-6-fluoro-3'-nitro-1,1'-biphenyl, involving halogenation and nitration steps.
Applications:
Nitro-biphenyl derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity. The nitro group facilitates further functionalization (e.g., reduction to amines), while halogens enhance lipophilicity and binding interactions.
Properties
Molecular Formula |
C12H7ClFNO2 |
|---|---|
Molecular Weight |
251.64 g/mol |
IUPAC Name |
1-chloro-3-fluoro-2-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7ClFNO2/c13-10-5-2-6-11(14)12(10)8-3-1-4-9(7-8)15(16)17/h1-7H |
InChI Key |
KXUTXEUWTOYNRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Reactivity
The compound’s reactivity and electronic profile can be compared to structurally related biphenyl derivatives (Table 1):
Key Observations :
- The nitro group in 3'-nitro-1,1'-biphenyl increases polarity and reactivity toward reduction or nucleophilic attack compared to non-nitro analogues .
- Ortho-substituted halogens (Cl, F) in 2-chloro-6-fluoro-3'-nitro-1,1'-biphenyl may induce steric hindrance, affecting molecular conformation and intermolecular interactions, as seen in crystal structures of related ortho-halogenated compounds .
Solubility and Physicochemical Properties
Solubility data for the target compound is unavailable in the provided evidence. However, methods from analogous studies (e.g., HPLC analysis of biphenyl derivatives after aqueous solubility testing at 25°C ) suggest that:
Crystallographic and Structural Insights
This suggests that similar halogen interactions may influence the target compound’s solid-state properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
